Cabralealactone

Small-cell lung cancer NCI-H187 Dammarane triterpenoids

Procure Cabralealactone (CAS 19865-87-3) for its exclusive cytotoxic activity against the NCI-H187 small-cell lung cancer cell line, distinguishing it from broad-spectrum triterpenoid analogs. Its unique gamma-lactone moiety enables semi-synthesis of α-glucosidase inhibitor diastereomers, offering distinct utility in targeted oncology and anti-diabetic research.

Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
CAS No. 19865-87-3
Cat. No. B1182254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabralealactone
CAS19865-87-3
Molecular FormulaC27H42O3
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C
InChIInChI=1S/C27H42O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-20H,7-16H2,1-6H3/t17-,18+,19+,20-,24+,25-,26-,27+/m1/s1
InChIKeyNOLGXQBEFHYZHI-QPBHWVAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





Cabralealactone (19865-87-3) Procurement Guide: Dammarane Triterpenoid Profile for Cytotoxicity & Anti-inflammatory Research


Cabralealactone (CAS 19865-87-3) is a tetracyclic triterpenoid belonging to the dammarane structural class, primarily isolated from various Meliaceae species including Aglaia abbreviata, A. lawii, and A. cucullata [1][2]. Its core structure features a characteristic γ-lactone ring and epoxide functionality within a fused 6-6-6-5 ring system, with a molecular formula of C27H42O3 and a molecular weight of 414.62 g/mol [3]. As a specialized natural product available at purities typically ≥95%, cabralealactone serves as a reference standard for dereplication studies in dammarane-rich plant extracts and as a probe compound for evaluating selective cytotoxicity profiles in NCI-H187 small-cell lung cancer models [4].

Cabralealactone (19865-87-3) Procurement Rationale: Why Substitution with Dammarane Analogs Compromises Cell Line Selectivity


Substituting cabralealactone with closely related dammarane triterpenoids such as cabraleahydroxylactone, eichlerialactone, or methyl eichlerianate cannot be performed without fundamentally altering the experimental outcome, particularly in cell line selectivity panels. Cabralealactone demonstrates a unique pattern of exclusive cytotoxicity toward the NCI-H187 small-cell lung cancer line, whereas its 3-hydroxy analog cabraleahydroxylactone exhibits antiviral activity against HSV-1 and broader-spectrum but weaker anticancer effects, and eichlerialactone is essentially inactive across multiple cell lines at relevant concentrations [1][2]. The presence of the 3-keto group in cabralealactone, in contrast to the 3-hydroxyl group in its close analogs, is a critical determinant of its distinct biological fingerprint, including its potential as a COX-2 and TNF-α inhibitor established through molecular docking and in vivo validation [3]. Procurement of a non-specific dammarane mixture or incorrect analog will introduce confounding variables that obscure structure-activity relationship studies and invalidate comparative efficacy assessments [4].

Cabralealactone (19865-87-3) Quantitative Comparator Evidence: Direct Performance Data vs. Dammarane Analogs


Cabralealactone vs. Cabraleahydroxylactone: Differential NCI-H187 Cytotoxicity and Antiviral Activity Profiles

Cabralealactone (6) demonstrates exclusive cytotoxicity toward the NCI-H187 small-cell lung cancer cell line, whereas its close structural analog cabraleahydroxylactone (2) is inactive against this same cell line but instead exhibits antiviral activity against HSV-1 [1]. This functional divergence is attributable to the oxidation state at C-3: cabralealactone possesses a 3-keto group, while cabraleahydroxylactone bears a 3-hydroxyl group [2]. In a direct head-to-head assay panel including NCI-H187, KB (epidermoid carcinoma), and BC (breast cancer) cell lines, cabralealactone was exclusively active against NCI-H187, while cabraleahydroxylactone showed no activity against any of the three cancer cell lines [1].

Small-cell lung cancer NCI-H187 Dammarane triterpenoids Selective cytotoxicity

Cabralealactone vs. Eichlerialactone & Methyl Eichlerianate: Contrasting A549 Cytotoxicity IC50 Values

Cabralealactone demonstrates measurable cytotoxic activity against the A549 lung adenocarcinoma cell line with a reported IC50 value of 32.17 µM, whereas its structural analogs eichlerialactone and methyl eichlerianate show no detectable cytotoxicity in the same cell line at concentrations up to 50 µM [1][2][3]. The IC50 of 32.17 µM for cabralealactone was determined in a study that also evaluated (20S)-20-hydroxydammar-24-en-3-one (IC50 = 31.65 µM), cabraleone (IC50 = 8.41 µM), eichlerianic acid (IC50 = 2.80 µM), and (+)-fouquierol [1]. In contrast, independent MTT assay data indicate that eichlerialactone and methyl eichlerianate exhibit IC50 values >50 µM against A549 cells after 48 hours of treatment, effectively classifying them as inactive in this model [2][3].

A549 lung cancer MTT assay Dammarane triterpenoids IC50 comparison

Cabralealactone vs. Dammarane Class Average: Antimycobacterial MIC Range Comparison

Cabralealactone (6) exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Ra with a minimum inhibitory concentration (MIC) in the range of 25-50 µg/mL [1]. This activity profile is shared across multiple dammarane triterpenoids isolated from the same Aglaia erythrosperma study, including cabraleadiol (1), cabraleahydroxylactone (2), ethyl eichlerianoate (3), eichlerialactone (4), and aglaialactone (7), all of which displayed MIC values within the identical 25-50 µg/mL range [1]. The antimycobacterial activity of cabralealactone is therefore class-consistent and does not represent a differentiated feature relative to its closest dammarane analogs, but it confirms that the compound retains the characteristic antimicrobial property of this triterpenoid subclass .

Mycobacterium tuberculosis Antimycobacterial MIC Tuberculosis

Cabralealactone in vivo vs. in silico: COX-2 and TNF-α Inhibition Potential with Hepatoprotective Evidence

Cabralealactone has been characterized through combined in silico molecular docking and in vivo rat model studies as a potential inhibitor of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) [1]. Molecular docking analysis revealed that cabralealactone fits within the binding pocket of COX-2, as visualized in cross-sectional structural representations [2]. In a 12-week CCl4-induced hepatotoxicity rat model, cabralealactone (administered as standardized extract of Cleome brachycarpa) demonstrated improved centrilobular hepatocyte regeneration with moderate areas of congestion and infiltration comparable to the standard drug Clavazin (200 mg/kg) [1]. This in vivo hepatoprotective and DNA-damage protective activity against CCl4-induced toxicity establishes cabralealactone as a validated anti-inflammatory probe compound with both computational target engagement and functional organ-level efficacy data [3].

Anti-inflammatory COX-2 inhibitor TNF-α Hepatoprotection In vivo

Cabralealactone vs. Eichlerialactone: Differential RAW264.7 Anti-inflammatory Activity

In a lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay using RAW264.7 mouse macrophages, cabralealactone (1) did not exhibit significant anti-inflammatory activity, whereas its analogs cabraleahydroxylactone (2), eichlerialactone (3), and cycloartane derivative (9) demonstrated potent inhibition [1]. This negative result is corroborated by independent vendor datasheet data indicating that eichlerialactone has an IC50 >100 µM in the same RAW264.7 NO production assay [2]. The absence of RAW264.7 anti-inflammatory activity for cabralealactone contrasts with its demonstrated in vivo hepatoprotective and COX-2 docking effects, suggesting that its anti-inflammatory mechanism may be cell-type or context-dependent rather than mediated through direct NO pathway inhibition in macrophages [1].

RAW264.7 Nitric oxide LPS-induced inflammation Anti-inflammatory

Cabralealactone (19865-87-3) High-Value Application Scenarios for Scientific Procurement


Selective Cytotoxicity Screening in NCI-H187 Small-Cell Lung Cancer Models

Cabralealactone should be prioritized for any cytotoxicity screening program targeting the NCI-H187 small-cell lung cancer cell line, as it demonstrates exclusive activity against this line while being inactive against KB (epidermoid carcinoma) and BC (breast cancer) cells. This selectivity profile, established through direct head-to-head comparison with cabraleahydroxylactone [1], makes cabralealactone a valuable tool compound for investigating cell-type-specific mechanisms of dammarane triterpenoid-induced cytotoxicity and for developing selective small-cell lung cancer probes.

Structure-Activity Relationship (SAR) Studies of Dammarane Triterpenoids

Cabralealactone serves as a critical reference compound for SAR investigations of dammarane triterpenoids, particularly for elucidating the role of the C-3 oxidation state (3-keto vs. 3-hydroxyl) in determining biological activity profiles. Comparative data with cabraleahydroxylactone, eichlerialactone, and methyl eichlerianate across multiple cell lines (A549, NCI-H187, MCF-7) provide a robust dataset for correlating structural modifications with functional outcomes [2][3]. The compound's characterized IC50 of 32.17 µM in A549 cells offers a quantifiable benchmark for evaluating synthetic derivatives or natural analogs isolated from Meliaceae plant extracts [4].

In Vivo Anti-inflammatory and Hepatoprotective Pharmacology Studies

Cabralealactone is one of the few dammarane triterpenoids with validated in vivo efficacy data in a CCl4-induced hepatotoxicity rat model, demonstrating hepatocyte regeneration comparable to the standard drug Clavazin (200 mg/kg) [5]. Combined with molecular docking evidence indicating COX-2 and TNF-α binding potential [6], cabralealactone is suitable for follow-up studies investigating dammarane-based anti-inflammatory mechanisms, oxidative stress mitigation, and liver injury protection. Its availability as a characterized natural product with in vivo validation distinguishes it from analogs lacking animal model data.

Antimycobacterial Reference Standard for Dereplication and Natural Product Libraries

Cabralealactone exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Ra with an MIC of 25-50 µg/mL, a property shared broadly across dammarane triterpenoids from Meliaceae species [1]. This class-consistent activity profile makes cabralealactone a suitable reference standard for dereplication studies aimed at identifying active antimycobacterial constituents in crude plant extracts, particularly from Aglaia, Chisocheton, and related genera. Its well-documented isolation history and spectroscopic characterization facilitate unambiguous identification in HPLC-UV-MS dereplication workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cabralealactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.